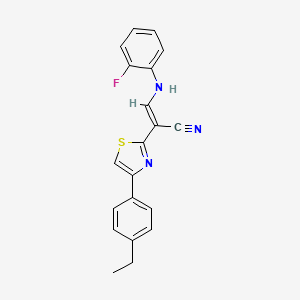

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile

Description

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a synthetic organic compound that features a thiazole ring, an acrylonitrile group, and substituted phenyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name |

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3S/c1-2-14-7-9-15(10-8-14)19-13-25-20(24-19)16(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUMHKJJQDOYJY-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 4-ethylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring.

Introduction of the Acrylonitrile Group: The thiazole intermediate can then be reacted with an appropriate acrylonitrile derivative under basic conditions to introduce the acrylonitrile group.

Substitution with 2-Fluoroaniline: Finally, the intermediate can be reacted with 2-fluoroaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Formation of Thiazole Core

The synthesis likely involves Hantzsch thiazole synthesis , where α-haloketones react with thiourea to form the thiazole ring. Subsequent substitution reactions introduce the 4-ethylphenyl group via electrophilic aromatic substitution or coupling reactions.

Key Steps :

-

Thiazole formation : Reaction of 2-aminothiazole with 4-ethylphenyl halide using catalysts like CuI or Pd catalysts.

-

Acrylonitrile coupling : Knoevenagel condensation between the thiazole derivative and p-tolylamine/malononitrile under basic conditions (e.g., TEA, ethanol) .

Oxidation

The acrylonitrile group is prone to oxidation. For example, potassium permanganate (KMnO₄) in acidic conditions oxidizes nitriles to carboxylic acids or ketones.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Carboxylic acid (if fully oxidized) or ketone intermediates |

Reduction

The nitrile group can be reduced to an amine using LiAlH₄ in anhydrous ether.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄, THF | Primary amine (R-CH₂NH₂) |

Substitution Reactions

-

Electrophilic substitution : Bromination/chlorination at the thiazole ring or aromatic substituents using halogens (Br₂, Cl₂).

-

Nucleophilic substitution : Amine groups may react with nucleophiles (e.g., thiols, amines) under basic conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic substitution | Br₂, FeCl₃ | Halogenated derivatives |

| Nucleophilic substitution | NH₂⁻, DMF | Substituted amines/thiols |

Reaction Mechanism for Acrylonitrile Coupling

The Knoevenagel condensation involves base-mediated deprotonation of the acrylonitrile α-carbon, forming an enolate that attacks the aldehyde precursor . For this compound:

-

Enolate formation : Base (e.g., TEA) deprotonates the α-carbon of acrylonitrile.

-

Nucleophilic attack : Enolate attacks the aldehyde carbonyl of the thiazole derivative.

-

Elimination : Water is eliminated, forming the double bond (E-configuration) .

Influence of Substituents

-

4-Ethylphenyl group : Enhances electron-donating effects, stabilizing intermediates during reactions.

-

2-Fluorophenylamino group : Fluorine’s electronegativity may modulate reaction rates (e.g., faster oxidation).

Spectroscopic Data

-

¹H NMR : Olefinic protons (δ ~8.5 ppm) confirm E-configuration .

-

Mass Spectrometry : Molar ion peak (M⁺) and fragmentation patterns consistent with the molecular formula.

Stability and Purification

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile exhibit promising anticancer properties. For instance, derivatives containing thiazole or acrylonitrile moieties have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that thiazole-containing acrylonitrile derivatives had significant activity against leukemia and solid tumors, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 (Leukemia) | 0.0244 |

| Compound B | NCI-H522 (Lung) | 0.0866 |

| Compound C | MDA-MB-468 (Breast) | 0.938 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | Pseudomonas aeruginosa | 16 |

| Compound F | Staphylococcus aureus | 8 |

Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow for efficient charge transport and light emission, making it suitable for use in display technologies .

Photovoltaic Cells

The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in photovoltaic cells. Research has indicated that thiazole-based compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .

Study on Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the anticancer effects of various acrylonitrile derivatives, including those similar to this compound. The results indicated significant growth inhibition in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Study on Antimicrobial Properties

A comprehensive evaluation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of resistant bacteria. The study highlighted the potential for these compounds to serve as lead structures for new antibiotics, especially given their ability to overcome resistance mechanisms .

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring and substituted phenyl groups can play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((2-chlorophenyl)amino)acrylonitrile

- (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-bromophenyl)amino)acrylonitrile

Uniqueness

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is unique due to the specific substitution pattern on the phenyl rings and the presence of the thiazole ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Thiazole Ring: Contributes to various biological activities.

- Acrylonitrile Group: Known for its reactivity and potential in drug design.

- Fluorophenyl Substituent: Enhances lipophilicity and may influence binding interactions.

Antitumor Activity

Recent studies indicate that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring can enhance antitumor potency. For instance, thiazole derivatives with electron-donating groups have shown improved activity against breast cancer cells, with IC50 values often lower than that of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively.

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.5 | This compound |

| Escherichia coli | 1.0 | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Antioxidant Properties: Some thiazole derivatives exhibit antioxidant activity, reducing oxidative stress in cells .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various thiazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models compared to controls. The study highlighted the role of the thiazole moiety in enhancing cytotoxicity through apoptosis induction .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiazole derivatives, including our compound of interest. The results indicated potent activity against multi-drug resistant strains, suggesting a potential application in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimized synthetic routes for (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile, and how are critical intermediates characterized?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : React α-haloketones (e.g., 4-(4-ethylphenyl)-2-bromoacetophenone) with thiourea under reflux in ethanol to yield the thiazole core .

- Amination : Introduce the 2-fluorophenylamino group via nucleophilic substitution or condensation, using DMF as a solvent and K₂CO₃ as a base at 80–100°C .

- Acrylonitrile formation : Perform Knoevenagel condensation between the thiazole-aldehyde intermediate and nitrile derivatives (e.g., malononitrile) under basic conditions (piperidine catalyst) to establish the (E)-configuration .

- Characterization : Use 1H/13C NMR to confirm regiochemistry and HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) .

Q. How is the stereochemical integrity of the (E)-isomer validated experimentally?

- NMR spectroscopy : The coupling constant (J) between the α,β-protons of the acrylonitrile group typically ranges from 12–16 Hz, confirming the trans (E) configuration .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond angles and spatial arrangement, ensuring stereochemical accuracy .

Q. What analytical techniques are essential for assessing purity and stability under storage conditions?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₆FN₃S) and absence of degradation products .

- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor via HPLC to detect hydrolysis or oxidation of the nitrile or thiazole groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?

- Standardized assays : Compare IC₅₀ values using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hr exposure) .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replace 4-ethylphenyl with 4-nitrophenyl) to isolate contributions to activity .

- Off-target profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify unintended interactions influencing variability .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic studies : Measure K₁ (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .

- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or tubulin), guided by crystallographic data from similar thiazoles .

- Fluorescence quenching : Monitor tryptophan residue emission in target enzymes (e.g., human carbonic anhydrase) to assess binding affinity .

Q. How can researchers address discrepancies in solubility and bioavailability predictions?

- Solubility assays : Use shake-flask method in PBS (pH 7.4) and DMSO; compare with computational predictions (e.g., LogP via ChemAxon) .

- Permeability studies : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption, correlating with PAMPA results .

- Prodrug synthesis : Introduce phosphate or acetyl groups to enhance aqueous solubility while maintaining activity .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data in different cancer models be interpreted?

- Tissue-specific factors : Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to assess dependency on genetic background .

- Microenvironment modulation : Culture cells under hypoxic vs. normoxic conditions to evaluate metabolic influences on efficacy .

- Combination studies : Pair with standard chemotherapeutics (e.g., doxorubicin) to identify synergistic or antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.